2-Bromo-5-(trifluoromethyl)phenylacetonitrile
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Overview
Description
2-Bromo-5-(trifluoromethyl)phenylacetonitrile is a chemical compound with the molecular formula C9H5BrF3N. It is commonly used as a laboratory chemical and has applications in various fields such as chemistry, biology, and industry . The compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, along with an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile typically involves the bromination of 5-(trifluoromethyl)phenylacetonitrile. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trifluoromethyl)phenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding phenols or quinones under oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of substituted phenylacetonitriles.
Reduction: Formation of phenylacetamines.
Oxidation: Formation of phenols or quinones.
Scientific Research Applications
2-Bromo-5-(trifluoromethyl)phenylacetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance the compound’s reactivity and binding affinity to various enzymes and receptors. The nitrile group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)phenylacetonitrile
- 2-Bromo-5-(trifluoromethyl)phenylmethanol
- 3,5-Bis(trifluoromethyl)phenylacetonitrile
Uniqueness
2-Bromo-5-(trifluoromethyl)phenylacetonitrile is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and physical properties. This unique structure allows for selective reactivity and interaction with biological targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[2-bromo-5-(trifluoromethyl)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPMKGVGKPGMOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90993957 |
Source
|
Record name | [2-Bromo-5-(trifluoromethyl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90993957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732306-26-2 |
Source
|
Record name | [2-Bromo-5-(trifluoromethyl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90993957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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